molecular formula C11H10ClF3O2 B3141856 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride CAS No. 4878-30-2

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride

Cat. No.: B3141856
CAS No.: 4878-30-2
M. Wt: 266.64 g/mol
InChI Key: PSWMKDNDXYXGAX-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is a fluorinated acyl chloride derivative characterized by a propanoyl chloride backbone substituted with a methyl group and a 3-(trifluoromethyl)phenoxy moiety. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in drug design, while the acyl chloride group facilitates nucleophilic substitution reactions, such as esterification or amidation .

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c1-10(2,9(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWMKDNDXYXGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185932
Record name Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4878-30-2
Record name Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4878-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride typically involves the reaction of 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product . Industrial production methods are similar but often optimized for larger scale synthesis, ensuring high yield and purity .

Scientific Research Applications

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Methyl-2-(4-methylphenoxy)propanoyl Chloride (CAS 116762-24-4)

Structural Differences :

  • Substituent Position: The target compound has a meta-trifluoromethylphenoxy group, whereas this analog features a para-methylphenoxy group.
  • Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, increasing the electrophilicity of the acyl chloride carbon compared to the electron-donating methyl group in the para position. This difference enhances the reactivity of the target compound in acyl transfer reactions.
Propanoyl Fluoride Derivatives (e.g., [27639-98-1], [112820-37-8])

Functional Group Comparison :

  • Leaving Group: Fluoride (F⁻) in these derivatives is a poorer leaving group compared to chloride (Cl⁻) in the target compound. This results in slower reaction rates for propanoyl fluorides in nucleophilic substitutions.
  • Fluorination Pattern: The derivatives in feature polyfluorinated ether chains, which impart high thermal and chemical stability but reduce solubility in polar solvents. In contrast, the target compound’s trifluoromethylphenoxy group balances reactivity with moderate solubility in organic media .

Utility :

  • Propanoyl fluorides are niche reagents in fluorination processes, while the target compound is broadly applicable in synthesizing trifluoromethyl-containing pharmaceuticals.
Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

Functional Group Contrast :

  • Acrylate vs. Acyl Chloride : Tetrahydrofurfuryl acrylate contains a polymerizable acrylate ester group, whereas the target compound’s acyl chloride enables covalent bond formation with nucleophiles (e.g., amines, alcohols).
  • Metabolism : Acrylates are metabolized to tetrahydrofurfuryl alcohol, a common metabolite shared with methacrylate analogs. The target compound, however, is more likely to undergo hydrolysis to a carboxylic acid or react directly without forming this metabolite .

Industrial Use :

  • Acrylates are used in coatings and adhesives, while the target compound is specialized for fine chemical synthesis.
2-Methyl-2-(phenoxy)propionic Acid Derivatives (Patent: )

Data Table: Key Comparative Properties

Compound Name Substituent Reactivity (Acyl Transfer) Key Applications Stability
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride 3-(CF₃)phenoxy High Pharmaceutical intermediates Moderate
2-Methyl-2-(4-methylphenoxy)propanoyl chloride 4-CH₃phenoxy Moderate Controlled acylation reactions High
Propanoyl fluoride ([27639-98-1]) Polyfluorinated ether Low Fluorination reagents Very high
Tetrahydrofurfuryl acrylate Tetrahydrofurfuryl acrylate Polymerization Coatings, adhesives Hydrolytically sensitive

Research Findings and Trends

  • Reactivity Hierarchy : The target compound’s reactivity exceeds that of para-methyl and fluoride analogs due to the electron-withdrawing trifluoromethyl group .
  • Pharmaceutical Potential: Fluorinated acyl chlorides like the target compound are increasingly used in kinase inhibitor synthesis, leveraging their enhanced binding to ATP pockets .

Biological Activity

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, particularly in medicinal chemistry and proteomics.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known for its electron-withdrawing properties, enhancing the lipophilicity and biological activity of molecules. The structure can be represented as follows:

C12H10ClF3O2\text{C}_{12}\text{H}_{10}\text{Cl}\text{F}_3\text{O}_2

The biological activity of this compound primarily arises from its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives such as amides and esters. This reactivity allows it to modify proteins and peptides, making it a valuable tool in proteomics for mass spectrometry analysis .

2. Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as an intermediate for synthesizing pharmaceuticals. Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory and anticancer activities. For instance, compounds derived from this structure have been tested against multiple cancer cell lines, demonstrating significant cytotoxicity .

1. Case Studies

Several studies have highlighted the efficacy of derivatives of this compound:

  • Anticancer Activity : In vitro studies reported that certain derivatives exhibited IC50 values lower than established chemotherapeutics like Doxorubicin against various cancer cell lines (e.g., A549, HCT116). For example, one derivative showed an IC50 of 22.4 μM against PACA2 cells .
  • Antimicrobial Properties : The compound and its derivatives have been investigated for their antibacterial properties, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

2. Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. The compound's reactivity as an acyl chloride necessitates careful handling due to potential hazards associated with exposure.

Comparative Analysis

To better understand the biological impact of this compound, a comparison with similar compounds can be insightful:

Compound NameStructureBiological ActivityIC50 (μM)
Doxorubicin-Anticancer52.1
Compound ASimilarAnticancer22.4
Compound BSimilarAntibacterial4.88

Q & A

Q. What are the critical safety protocols for handling 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride in laboratory settings?

Answer:

  • PPE Requirements: Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Ensure ventilation via fume hoods during synthesis or handling .
  • Emergency Measures: Immediate skin decontamination with water (15+ minutes) and eye irrigation with saline solution are mandatory. Avoid breath exposure using respirators with organic vapor cartridges if local ventilation is insufficient .
  • Storage: Store in airtight containers under inert gas (e.g., nitrogen) at temperatures below 25°C, away from moisture and heat sources .

Q. How can researchers confirm the structural integrity of synthesized this compound?

Answer:

  • Spectroscopic Analysis:
    • NMR: Compare 1^1H and 13^13C NMR peaks to reference spectra. The trifluoromethyl group (CF3\text{CF}_3) typically shows a singlet at ~110–120 ppm in 13^13C NMR.
    • IR: Validate the carbonyl stretch (C=O) at ~1780–1820 cm1^{-1} and aryl ether (C-O-C) at ~1250 cm1^{-1} .
  • Purity Assessment: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Purity thresholds >98% are recommended for downstream reactions .

Q. What are the common synthetic routes for preparing this acyl chloride?

Answer:

  • Carboxylic Acid Activation: React 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid with thionyl chloride (SOCl2\text{SOCl}_2) at 60–80°C for 4–6 hours. Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1) .
  • Byproduct Mitigation: Use anhydrous conditions to avoid hydrolysis. Distill excess SOCl2\text{SOCl}_2 under reduced pressure post-reaction .

Advanced Research Questions

Q. How can unexpected byproducts (e.g., biphenyl derivatives) form during synthesis, and how should researchers address this?

Answer:

  • Mechanistic Insight: Oxidative coupling of phenolic intermediates (e.g., trifluoromethylphenol) under acidic conditions can generate biphenyls or diphenoquinones. This occurs via radical intermediates or redox pathways, especially in the presence of trace metals .
  • Troubleshooting:
    • Add radical inhibitors (e.g., BHT) to suppress coupling.
    • Purify starting materials to remove phenolic impurities.
    • Characterize byproducts via LC-MS and adjust reaction stoichiometry to favor acyl chloride formation .

Q. How do electron-withdrawing groups (e.g., CF3\text{CF}_3CF3​) influence the reactivity of this acyl chloride in nucleophilic substitutions?

Answer:

  • Electronic Effects: The CF3\text{CF}_3 group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines or alcohols. However, steric hindrance from the 2-methyl group may reduce reactivity with bulky nucleophiles .
  • Experimental Validation:
    • Compare reaction rates with analogs lacking CF3\text{CF}_3 using kinetic studies (e.g., 19^{19}F NMR monitoring).
    • Optimize solvent polarity (e.g., dichloromethane vs. THF) to balance electrophilicity and steric effects .

Q. What methodologies are effective for analyzing trace degradation products of this compound under varying storage conditions?

Answer:

  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks. Monitor hydrolysis (free acid formation) via LC-MS/MS .
  • Degradation Pathways:
    • Hydrolysis: Detect 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid (m/zm/z 276.2).
    • Photodegradation: Use UV light exposure to identify radical-mediated decomposition products .

Data Contradiction and Optimization

Q. How should researchers resolve discrepancies in reported yields for reactions involving this acyl chloride?

Answer:

  • Variables to Control:

    FactorOptimal RangeImpact
    Solvent PurityAnhydrous (H2_2O <50 ppm)Prevents hydrolysis
    Catalyst (e.g., DMAP)5–10 mol%Enhances nucleophilic substitution
    Temperature0–25°CBalances reactivity vs. stability
  • Case Study: A 20% yield drop was traced to residual moisture in solvents. Re-distillation improved yields to 85% .

Q. What strategies optimize the synthesis of amide derivatives from this acyl chloride with sterically hindered amines?

Answer:

  • Stepwise Protocol:
    • Pre-activate the amine with a base (e.g., triethylamine) in dichloromethane at 0°C.
    • Add the acyl chloride dropwise to minimize exothermic side reactions.
    • Use ultrasound-assisted mixing to overcome steric barriers (e.g., 40 kHz, 30 min) .
  • Yield Optimization:
    • For 2,6-dimethylaniline, yields increased from 45% to 78% using ultrasound and 10 mol% DMAP .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride
Reactant of Route 2
Reactant of Route 2
2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride

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